molecular formula C23H22N2O7S B11687713 methyl (4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate

methyl (4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate

Cat. No.: B11687713
M. Wt: 470.5 g/mol
InChI Key: UCJQNOVEEMPMLI-GZTJUZNOSA-N
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Description

Methyl (4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethoxyphenyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting a suitable diketone with thiourea under acidic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrimidine intermediate with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding Schiff base.

    Methoxyphenoxy group attachment: The final step involves the esterification of the intermediate with methyl 2-methoxyphenoxyacetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of novel materials with unique optical and electronic properties.

    Biology: Research is ongoing to explore its potential as an antimicrobial agent.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of methyl (4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes such as kinases that are involved in cell signaling pathways, leading to the suppression of cancer cell growth.

    Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate
  • Methyl (4-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate

Uniqueness

Methyl (4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate is unique due to the presence of the ethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N2O7S

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 2-[4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C23H22N2O7S/c1-4-31-16-8-6-15(7-9-16)25-22(28)17(21(27)24-23(25)33)11-14-5-10-18(19(12-14)29-2)32-13-20(26)30-3/h5-12H,4,13H2,1-3H3,(H,24,27,33)/b17-11+

InChI Key

UCJQNOVEEMPMLI-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)OC)OC)/C(=O)NC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)OC)OC)C(=O)NC2=S

Origin of Product

United States

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